molecular formula C17H25NO2 B192809 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine CAS No. 844694-83-3

4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine

Cat. No. B192809
M. Wt: 275.4 g/mol
InChI Key: RNBBLVXYZVHLNP-UHFFFAOYSA-N
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Description

“4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine” is a compound with the molecular formula C17H25NO2 . It belongs to the class of organic compounds known as n-benzylpiperidines, which are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Synthesis Analysis

The synthesis of this compound involves the Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one . The reaction involves α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles containing piperidine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C17H25NO2/c1-19-16-10-14-8-13 (7-12-3-5-18-6-4-12)9-15 (14)11-17 (16)20-2/h10-13,18H,3-9H2,1-2H3 . The Canonical SMILES representation is: COC1=C (C=C2CC (CC2=C1)CC3CCNCC3)OC .


Chemical Reactions Analysis

The chemical reactions involving this compound depend on the stability of the synthesized 1-indanone derivatives . The results show compounds with aliphatic amines (piperidine, N -methyl piperazine, morpholine) have more appetency for participation in retro-Michael reaction vs compounds with aromatic amines (Imidazole, benzimidazole, pyrazole, except indole) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 275.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 4 . The Exact Mass is 275.188529040 g/mol and the Monoisotopic Mass is also 275.188529040 g/mol . The Topological Polar Surface Area is 30.5 Ų .

Scientific Research Applications

  • Acetylcholinesterase Inhibitors

    Derivatives of this compound have been synthesized and tested for their potential as acetylcholinesterase inhibitors, which are relevant in the treatment of Alzheimer's disease. Compounds synthesized from the key intermediate, 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one, showed promising inhibitory activity against acetylcholinesterase from different sources, including electric eel, human serum, and rat brain homogenate. This suggests potential applications in neurodegenerative disease treatment (Prasad et al., 2020).

  • Antimicrobial Agents

    Novel derivatives of 5,6-dimethoxy-1-indanone, which includes the compound , have shown promising antibacterial activity. These compounds were synthesized and screened for their antimicrobial properties, indicating potential use in combating bacterial infections (Patel et al., 2018).

  • Anticonvulsant Agents

    Piperidyl indanone derivatives, including this compound, have been investigated for their anticonvulsant properties. These compounds have shown encouraging results in animal models for both seizure models, with minimal neurotoxicity. This indicates potential for development as anticonvulsant drugs (Siddiqui et al., 2012).

  • Antioxidant and Antihyperglycemic Agents

    Derivatives containing pyrazole and indenone rings have been synthesized and evaluated for antioxidant and antihyperglycemic activities. Some compounds showed significant activity in these areas, suggesting potential therapeutic applications for oxidative stress-related diseases and diabetes (Kenchappa et al., 2017).

  • Radiochemical Studies

    The compound's analog, 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, was synthesized and evaluated for in vivo studies of acetylcholinesterase. However, it demonstrated nonspecific distribution in brain regions, suggesting limitations in its application for in vivo acetylcholinesterase studies (Lee et al., 2000).

properties

IUPAC Name

4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h10-13,18H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBBLVXYZVHLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(CC2=C1)CC3CCNCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470638
Record name 4-[(5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine

CAS RN

844694-83-3
Record name 4-[(5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine
Reactant of Route 2
4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine
Reactant of Route 3
4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine
Reactant of Route 4
4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine
Reactant of Route 5
4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine
Reactant of Route 6
4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine

Citations

For This Compound
2
Citations
ZM Samardzic, S Zrncevic - Polish Journal of Chemical Technology, 2012 - sciendo.com
Catalytic hydrogenation of 2-((1-benzyl-1, 2, 3, 6-tetrahydropyridin-4-yl) methylene)-5, 6-dimethoxy-2, 3-dihydroinden-1-one hydrochloride (1) to 2-((1-benzylpiperidin-4-yl) methyl)-5, 6-…
Number of citations: 5 sciendo.com
E Mezeiova, O Soukup… - Russian Chemical Reviews, 2020 - iopscience.iop.org
The overlapping of tacrine and (–)-huperzine A templates yielded a family of highly potent cholinesterase inhibitors, so-called huprines. A relatively easy access to these compounds led …
Number of citations: 7 iopscience.iop.org

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